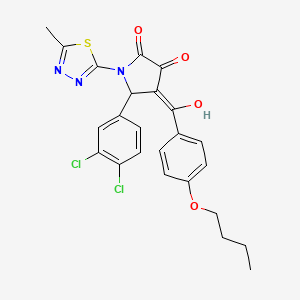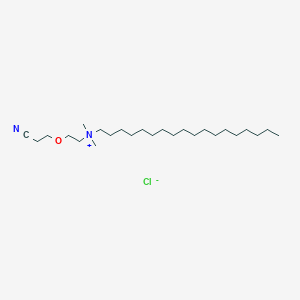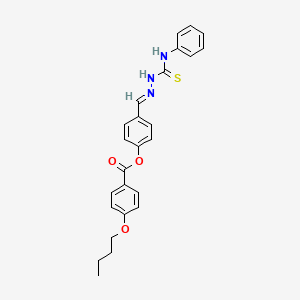
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic compound with the molecular formula C25H25N3O3S It is known for its unique structure, which includes an anilinocarbothioyl group and a butoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate typically involves multiple steps. One common method includes the reaction of an anilinocarbothioyl chloride with a hydrazine derivative to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-butoxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various substituents, altering the compound’s properties.
Aplicaciones Científicas De Investigación
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for its interactions with specific molecular targets.
Industry: Utilized in the development of advanced materials, coatings, and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The anilinocarbothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The butoxybenzoate moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
Uniqueness
4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate stands out due to its specific butoxybenzoate moiety, which imparts unique solubility and reactivity characteristics. This makes it particularly suitable for applications requiring enhanced solubility and specific interactions with biological targets.
Propiedades
Número CAS |
765273-98-1 |
|---|---|
Fórmula molecular |
C25H25N3O3S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C25H25N3O3S/c1-2-3-17-30-22-15-11-20(12-16-22)24(29)31-23-13-9-19(10-14-23)18-26-28-25(32)27-21-7-5-4-6-8-21/h4-16,18H,2-3,17H2,1H3,(H2,27,28,32)/b26-18+ |
Clave InChI |
RZLQXWZBYWWYHG-NLRVBDNBSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC=C3 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12018835.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)
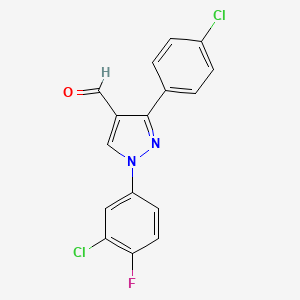




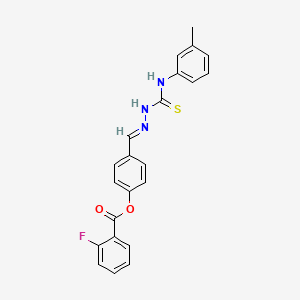
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018900.png)
